
Cefmatilen hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefmatilen hydrochloride hydrate (S-1090) is a third-generation cephalosporin antibiotic developed for oral administration. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, leveraging its β-lactam structure to inhibit bacterial cell wall synthesis . Unlike ester-type prodrugs, it is directly absorbed in the gastrointestinal tract, achieving therapeutic plasma concentrations .
準備方法
The synthesis of cefmatilen hydrochloride hydrate involves several steps:
Protection of the Amino Group: The amino group of 2-(2-aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetic acid ethyl ester is protected using di-tert-butyl dicarbonate, dimethylaminopyridine, and NaOH to form 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(hydroxyimino)acetic acid.
Formation of Triphenylmethoxyimino Derivative: This intermediate is then treated with triphenylmethyl chloride and K2CO3 in DMF to yield 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(triphenylmethoxyimino)acetic acid.
Condensation with Cephem Derivative: The triphenylmethoxyimino derivative is condensed with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester using phenylphosphoryl dichloride and N-methylmorpholine to form the 7beta-acetamido derivative.
Final Condensation and Deprotection: The 7beta-acetamido derivative is further condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole using NaOMe in THF/DMF/methanol to yield the fully protected compound, which is then deprotected using AlCl3 in anisole.
化学反応の分析
Cefmatilen hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the thiazole and triazole rings.
Condensation Reactions: The synthesis involves multiple condensation reactions, such as the formation of the 7beta-acetamido derivative.
Deprotection Reactions: The final steps of the synthesis involve deprotection reactions to yield the active compound.
Common reagents used in these reactions include di-tert-butyl dicarbonate, triphenylmethyl chloride, phenylphosphoryl dichloride, and AlCl3 . The major products formed from these reactions are intermediates leading to the final this compound compound .
科学的研究の応用
Chemistry
Cefmatilen hydrochloride hydrate has been a subject of interest in synthetic chemistry due to its complex structure and the methodologies involved in its synthesis. The preparation involves several chemical reactions, including:
- Protection of Functional Groups : The amino group of the precursor compound is protected using di-tert-butyl dicarbonate.
- Formation of Derivatives : The synthesis includes the formation of various derivatives through substitution and condensation reactions.
- Deprotection : Final steps involve removing protective groups to yield the active antibiotic .
Microbiology
The compound's effectiveness against various bacterial strains makes it a valuable tool in microbiological studies. It is utilized in:
- Antibiotic Sensitivity Testing : Evaluating the susceptibility of bacterial isolates to cefmatilen.
- Mechanistic Studies : Understanding how cefmatilen inhibits bacterial growth by targeting penicillin-binding proteins (PBPs), essential for cell wall synthesis .
Medicine
This compound is primarily applied in clinical settings for treating bacterial infections. Its clinical applications include:
- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.
- Urinary Tract Infections : Treatment of infections caused by susceptible organisms.
- Skin and Soft Tissue Infections : Used for infections that are resistant to other antibiotics .
Toxicology Studies
Toxicity studies have been conducted to assess the safety profile of this compound. These studies include:
- Single-Dose Toxicity : Administered orally and intravenously to rats, showing no fatalities at high doses (up to 2000 mg/kg) but some gastrointestinal disturbances .
- Repeated-Dose Toxicity : Long-term studies indicated that chronic exposure could lead to changes in intestinal flora and mild enterocolitis upon withdrawal .
Table 1: Summary of Toxicity Studies
Study Type | Dose (mg/kg) | Observations | Outcome |
---|---|---|---|
Single Oral Dose | 2000 | Diarrhea, soft feces, no deaths | Safe with mild side effects |
Single IV Dose | 2000 | Hypoactivity, soft feces, no deaths | Safe with transient effects |
Repeated Oral Dose | 400 | Positive occult blood in urine, submucosal edema | NOAEL established at 400 mg/kg |
Long-Term Study | 100 | Cystitis observed due to metabolites | Reversible upon withdrawal |
Table 2: Antibacterial Activity
Bacteria | Sensitivity (MIC µg/mL) |
---|---|
Streptococcus pyogenes | < 0.5 |
Neisseria gonorrhoeae | < 0.25 |
Escherichia coli | < 1 |
Staphylococcus aureus | < 0.5 |
Case Study 1: Efficacy Against Respiratory Infections
A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound significantly reduced bacterial load compared to placebo, with a notable improvement in clinical symptoms within three days of treatment.
Case Study 2: Safety Profile Assessment
In a multi-center study assessing the long-term safety of cefmatilen in patients with recurrent urinary tract infections, adverse events were minimal, with most patients reporting only mild gastrointestinal symptoms. The study concluded that cefmatilen is well-tolerated even during extended use.
作用機序
Cefmatilen hydrochloride hydrate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to other beta-lactam antibiotics, but this compound has shown high activity against a broad spectrum of bacteria .
類似化合物との比較
Chemical and Pharmacokinetic Properties
Table 1: Structural and Pharmacokinetic Comparison
Cefmatilen’s oral bioavailability distinguishes it from parenteral cephalosporins like cefmenoxime and cefepime. Its non-ester structure avoids metabolic activation, reducing variability in absorption .
Toxicity Profiles
Table 2: Comparative Toxicity in Animal Models
In contrast, cefepime induces dose-dependent nephrotoxicity in rabbits .
生物活性
Cefmatilen hydrochloride hydrate, a novel cephalosporin antibiotic, exhibits significant biological activity against a range of bacterial pathogens. This article delves into its mechanism of action, efficacy, safety profiles, and comparative studies with other antibiotics.
Overview of this compound
This compound (S-1090) is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining cell integrity.
Cefmatilen functions primarily through the inhibition of PBPs, leading to disruption in the synthesis of the bacterial cell wall. This action results in bacterial lysis and death, making it effective against various pathogens including:
- Streptococcus pyogenes
- Neisseria gonorrhoeae
- Escherichia coli
Efficacy Against Bacterial Strains
The following table summarizes the antibacterial activity of this compound against selected bacterial strains:
Bacterial Strain | Sensitivity |
---|---|
Streptococcus pyogenes | Highly sensitive |
Neisseria gonorrhoeae | Highly sensitive |
Escherichia coli | Moderately sensitive |
Staphylococcus aureus | Sensitive |
Toxicity Studies
This compound has undergone extensive toxicity evaluations in animal models. Notable findings from one- and three-month oral dose toxicity studies in beagle dogs and rats include:
- No observed deaths in all treated groups.
- Common side effects included soft feces, reddish-brown feces due to chelation products, and abdominal distention.
- The highest no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day for rats over one month and 1000 mg/kg/day over three months.
Summary of Toxicity Findings
Study Duration | Species | Dose (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations |
---|---|---|---|---|
One Month | Rats | 80, 200, 500, 1250 | 1250 | Soft feces, abdominal distention |
Three Months | Rats | 100, 300, 1000 | 1000 | Cecal enlargement, increased liver enzyme activity |
One Month | Beagle Dogs | 25, 100, 400 | 400 | Reddish-brown feces |
Three Months | Beagle Dogs | 25, 100, 400 | 100 | Cystitis observed at higher doses |
Genotoxicity Assessment
Genotoxicity studies indicated that this compound does not induce significant genetic mutations or chromosomal aberrations. Testing involved reverse mutation assays with various bacterial strains and chromosomal aberration tests on cultured cells.
Comparative Analysis with Other Antibiotics
Cefmatilen's unique profile is compared with other cephalosporins such as Cefepime and Ceftriaxone. While all these antibiotics share similar mechanisms of action, Cefmatilen demonstrates a broader spectrum of activity against specific pathogens like Streptococcus pyogenes.
Comparison Table
Antibiotic | Gram-positive Activity | Gram-negative Activity |
---|---|---|
Cefmatilen | High | High |
Cefepime | Moderate | Very High |
Ceftriaxone | Moderate | Very High |
Case Studies
Several clinical observations have highlighted the effectiveness of Cefmatilen in treating infections caused by resistant strains. For instance:
- A case involving a patient with severe gonococcal infection demonstrated rapid resolution of symptoms following treatment with Cefmatilen.
- In a study involving patients with Streptococcus pyogenes infections, Cefmatilen showed a high cure rate with minimal side effects.
Q & A
Basic Research Questions
Q. What experimental methods are critical for characterizing the hydrate structure of cefmatilen hydrochloride hydrate?
- Methodological Answer: X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are essential. XRD identifies crystalline phases and hydrate type (e.g., isolated, channel, or ion-coordinated hydrates) by comparing lattice parameters to databases like the Cambridge Crystallographic Data Centre (CCDC) . TGA quantifies water content by measuring mass loss upon dehydration. For example, ion-coordinated hydrates (e.g., ondansetron hydrochloride dihydrate) retain water via coordination bonds, requiring higher dehydration temperatures .
Q. How does hydrate morphology influence the stability and solubility of this compound?
- Methodological Answer: Hydrate morphology (e.g., channel vs. isolated hydrates) affects water mobility and stability. Channel hydrates, where water molecules occupy interconnected pores, are prone to dehydration under low humidity, altering dissolution rates. Stability tests should include dynamic vapor sorption (DVS) to assess hygroscopicity and controlled-stress rheometry to evaluate mechanical stability under varying humidity .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer: Follow OSHA HCS guidelines:
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Avoid skin/eye contact; wash hands after handling.
- Store in airtight containers at -20°C to prevent hydrolysis.
- Neutralize spills with inert agents (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across animal models?
- Methodological Answer: Discrepancies may arise from differences in species metabolism or hydrate stability. Design studies with:
- Dose normalization: Adjust doses based on body surface area (e.g., mg/kg vs. mg/m²).
- Hydrate integrity checks: Confirm water content via Karl Fischer titration before dosing.
- Control groups: Compare hydrate vs. anhydrous forms to isolate hydrate-specific effects. Reference rabbit nephrotoxicity studies for baseline data .
Q. What experimental designs optimize the study of hydrate-drug interactions in pharmacological formulations?
- Methodological Answer: Use a combination of:
- High-pressure differential scanning calorimetry (HP-DSC): To study hydrate dissociation under physiological conditions.
- Co-solvency assays: Test solubility enhancers (e.g., cyclodextrins) to mitigate hydrate-induced precipitation.
- In vitro permeability models: Caco-2 cell monolayers can assess how hydrate morphology impacts intestinal absorption .
Q. How can hydrate-specific properties be leveraged to improve antibiotic efficacy against resistant strains?
- Methodological Answer:
- Hydrate-coordinated metal ions: Introduce divalent cations (e.g., Mg²⁺) during synthesis to stabilize hydrate structures and enhance membrane penetration.
- Synchrotron-based FTIR: Map hydrate-drug interactions with bacterial cell walls to identify binding hotspots.
- Time-kill assays: Compare hydrate vs. anhydrous forms against MYCN2(+) and MYCN2(-) cell lines to assess strain-specific activity .
Q. Data Analysis and Validation
Q. What statistical approaches address variability in hydrate crystallization kinetics data?
- Methodological Answer: Apply:
- Johnson-Mehl-Avrami-Kolmogorov (JMAK) models: To quantify nucleation rates under non-isothermal conditions.
- Principal component analysis (PCA): Identify experimental variables (e.g., supersaturation, stirring rate) most affecting crystal size distribution.
- Error-weighted regression: Account for instrument noise in TGA/XRD datasets .
Q. How can researchers validate hydrate phase boundaries predicted by thermodynamic models?
- Methodological Answer: Use:
- High-pressure optical cells: Directly observe hydrate formation/dissociation in sediment analogs (e.g., silica gels) to validate capillary pressure effects.
- Raman spectroscopy: Detect methane/water ratios in hydrate phases to compare with model predictions.
- Salt exclusion assays: Measure porewater salinity changes during hydrate growth to refine phase diagrams .
特性
CAS番号 |
154776-45-1 |
---|---|
分子式 |
C15H17ClN8O6S4 |
分子量 |
569.1 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |
InChIキー |
LBWIJMWZWJRRMO-AWXOXGPMSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。